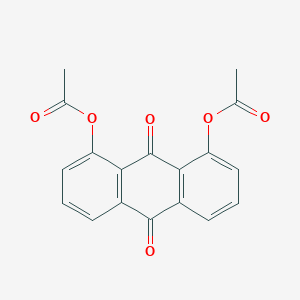

1,8-Diacetoxyanthraquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1963-82-2 |

|---|---|

Molecular Formula |

C18H12O6 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

(8-acetyloxy-9,10-dioxoanthracen-1-yl) acetate |

InChI |

InChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)24-10(2)20/h3-8H,1-2H3 |

InChI Key |

BDYRYAFJCKWMGQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |

Other CAS No. |

1963-82-2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Diacetoxyanthraquinone and Its Analogues

Classical and Modern Synthetic Routes to 1,8-Disubstituted Anthraquinones

The synthesis of 1,8-disubstituted anthraquinones, the foundational scaffolds for 1,8-diacetoxyanthraquinone, has been approached through various classical and modern chemical strategies.

Historically, the synthesis of 1,8-dihydroxyanthraquinone involved harsh reaction conditions. One established method is the disulfonation of anthraquinone (B42736) in the presence of mercury catalysts, followed by separation of the resulting 1,5- and 1,8-anthraquinonedisulfonic acids and subsequent hydroxylation of the 1,8-isomer using calcium hydroxide (B78521) in an autoclave. google.com Another classical approach involves the nitration of anthraquinone to dinitroanthraquinone, separation of the 1,5- and 1,8-isomers, followed by methoxylation and then saponification to yield the dihydroxy derivatives. google.com These methods, while effective, often require high pressures and the use of hazardous materials. google.com

A significant advancement in the separation of 1,5- and 1,8-dihydroxyanthraquinone isomers involves the saponification of a mixture of their corresponding dialkoxy derivatives using a strong mineral acid in acetic acid. In this process, the 1,5-isomer precipitates from the hot reaction medium, while the 1,8-isomer remains dissolved and can be recovered upon cooling or dilution. google.com This method circumvents the need for a pre-separation of the isomeric precursors. google.com

Modern synthetic strategies often employ transition metal-catalyzed cross-coupling reactions to introduce a wide array of functional groups onto the anthraquinone core. colab.ws For instance, palladium-catalyzed acylation reactions provide a direct route to functionalized anthraquinones. thieme.de These methods offer greater efficiency and milder reaction conditions compared to classical approaches. thieme.de The synthesis of various substituted anthraquinones has also been achieved through intramolecular cyclization of 2-benzoylbenzoic acid derivatives and Diels-Alder reactions. nih.gov

The direct acetylation of 1,8-dihydroxyanthraquinone to form this compound is typically achieved by reacting it with acetic anhydride (B1165640). uea.ac.uk This straightforward reaction provides the target compound in good yield.

A summary of key synthetic approaches for 1,8-disubstituted anthraquinones is presented in the table below.

| Synthetic Approach | Description | Key Features | Reference(s) |

| Disulfonation-Hydroxylation | Disulfonation of anthraquinone followed by separation of isomers and hydroxylation. | Classical method, requires high pressure and mercury catalysts. | google.com |

| Nitration-Methoxylation-Saponification | Nitration of anthraquinone, isomer separation, methoxylation, and saponification. | Classical route, involves multiple steps and hazardous reagents. | google.com |

| Saponification of Dialkoxy Precursors | Saponification of a mixture of 1,5- and 1,8-dialkoxyanthraquinones to separate the dihydroxy isomers. | Avoids pre-separation of isomers. | google.com |

| Friedel-Crafts Reaction | Acylation of a substituted benzene (B151609) with phthalic anhydride followed by cyclization. | A fundamental method for constructing the anthraquinone skeleton. | ijcce.ac.ir |

| Palladium-Catalyzed Acylation | A modern approach involving dual acylation in a one-pot relay process. | More efficient, avoids toxic carbon monoxide gas. | thieme.de |

| Acetylation of 1,8-Dihydroxyanthraquinone | Direct reaction with acetic anhydride. | The final step to obtain this compound. | uea.ac.uk |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of anthraquinone derivatives, this includes the use of greener solvents and catalysts.

One notable green approach is the use of alum (KAl(SO₄)₂·12H₂O) as a catalyst for the synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes in water at ambient temperature. researchgate.net This method offers several advantages, including being environmentally friendly, yielding high product amounts, and having a simple workup procedure. researchgate.net

The Claisen rearrangement, a beilstein-journals.orgbeilstein-journals.org-sigmatropic shift, can be applied to the C-functionalization of anthraquinones. This reaction is often more effective after the parent quinone is reduced to its leuco form using reagents like iron powder in environmentally safe ionic liquids. colab.ws

Furthermore, biotransformation represents a promising green alternative for modifying anthraquinone structures. For instance, the fungus Aleurodiscus mirabilis has been shown to convert 1,8-dihydroxyanthraquinone into other compounds through fermentation. acs.org This highlights the potential of using microorganisms to achieve specific chemical transformations under mild conditions. acs.org

Catalytic Systems and Advanced Reagents in Synthesis

The development of advanced catalytic systems has significantly impacted the synthesis of anthraquinones and their derivatives. Transition metal catalysis, particularly with palladium, has become a cornerstone of modern synthetic strategies. colab.ws

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form new carbon-carbon bonds by coupling haloanthraquinones with boronic acid derivatives. colab.ws This allows for the introduction of various substituents onto the anthraquinone core. For example, the borylation of dihaloanthraquinones using a palladium catalyst and bis(pinacolato)diboron (B136004) is an effective method for preparing precursors for further functionalization. colab.ws

In addition to palladium, other transition metals like iridium have been used in catalytic routes to synthesize substituted anthraquinones. nih.gov Radical reactions, initiated by reagents like [Buⁿ₄N]₂S₂O₈ and TEMPO, also offer pathways for the functionalization of the anthraquinone nucleus. colab.ws

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving regioselectivity—the control of the position of substitution—is a critical challenge in the synthesis of complex anthraquinone derivatives.

The Hauser annulation is a powerful method for the regioselective synthesis of anthraquinones. This reaction involves the annulation of a substituted phthalide (B148349) with a Michael acceptor, such as a cyclohexenone, to produce a specific anthraquinone isomer. beilstein-journals.org This strategy has been employed in the synthesis of brominated hydroxyanthraquinones. beilstein-journals.org

The synthesis of specifically substituted benzo[g]quinoxaline-5,10-diones, which are structurally related to anthraquinones, often relies on a series of regioselective nitration and reduction steps to control the placement of amino groups. mdpi.com Careful control of reaction conditions, such as temperature, is crucial for achieving the desired regioselectivity. mdpi.com

While stereoselectivity is less of a concern for the planar this compound molecule itself, it becomes important when chiral side chains are introduced. The development of stereoselective synthetic methods for such derivatives would rely on the use of chiral catalysts or auxiliaries.

Reaction Mechanisms and Chemical Transformations of 1,8 Diacetoxyanthraquinone

Mechanistic Investigations of Derivatization Reactions

The derivatization of 1,8-diacetoxyanthraquinone primarily involves reactions of the acetyl groups and potential modifications of the aromatic scaffold. The ester linkages of the acetoxy groups are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding 1,8-dihydroxyanthraquinone (Danthron). This hydrolysis is a common transformation and often serves as a preliminary step for further derivatization at the hydroxyl groups.

The mechanism of this hydrolysis typically follows a standard ester hydrolysis pathway. Under basic conditions, a nucleophilic acyl substitution is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. This is followed by the elimination of the anthraquinone-oxy leaving group. In acidic conditions, the carbonyl oxygen of the acetyl group is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.

Further derivatization can be achieved from the resulting 1,8-dihydroxyanthraquinone. For instance, etherification or re-esterification with different acyl groups can be performed. The synthesis of various anthraquinone (B42736) derivatives often involves a multi-step process that may include protection and deprotection of the hydroxyl groups. nih.gov

Studies on Electrophilic and Nucleophilic Aromatic Substitution in Anthraquinone Systems

The anthraquinone nucleus is generally resistant to electrophilic aromatic substitution due to the strong deactivating effect of the two carbonyl groups, which withdraw electron density from the aromatic rings. liberty.edu However, the 1,8-diacetoxy substituents, while having electron-withdrawing acetyl moieties, can also donate electron density to the aromatic ring via resonance of the ether-like oxygen atoms. This can influence the regioselectivity and rate of substitution reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the anthraquinone core is more facile, particularly at positions activated by electron-withdrawing groups and with a good leaving group. While the acetoxy group is not a typical leaving group in nucleophilic aromatic substitution, reactions can occur at other positions, especially if a halogen is present. The presence of the acetoxy groups will electronically influence the susceptibility of other positions to nucleophilic attack. For instance, studies on haloanthraquinones have shown that they can undergo nucleophilic substitution with alcohols when catalyzed by oligo(ethylene glycol) derivatives. nih.gov Furthermore, amino-substituted anthraquinones can be synthesized via nucleophilic substitution reactions on dihydroxyanthraquinones. researchgate.net

Photochemical Reactivity and Transformations

The photochemistry of anthraquinones is a well-studied field, characterized by efficient intersystem crossing to the triplet state upon absorption of UV or visible light. Current time information in Bangalore, IN. The excited anthraquinone can act as an electron or hydrogen atom acceptor. The presence of substituents significantly influences the photochemical pathways. nih.gov

For this compound, irradiation can lead to several transformations. One possible pathway involves intramolecular hydrogen abstraction from the acetyl groups by the excited quinone carbonyl, leading to the formation of a biradical intermediate. This can be followed by various reactions, including cleavage of the side chain.

Studies on related compounds, such as 1,8-dihydroxyanthraquinone (the hydrolysis product), have shown good photostability and partially reversible photodegradation, which is a desirable property for applications like dyes. rsc.org The nature of the substituents can influence whether the lowest excited triplet state is of nπ* or ππ* character, which in turn dictates the subsequent photochemical reactions. 'Strong' sensitizers typically possess a lowest nπ* triplet state, while 'weak' sensitizers have a lowest ππ* triplet state. nih.gov The photochemical degradation of anthraquinone dyes can be influenced by the reaction medium and the presence of other species. For example, the degradation can proceed via different mechanisms in the presence of hydroxyl radicals versus sulfate (B86663) radicals. semanticscholar.orgrsc.org

Table 1: Photochemical Properties of Related Anthraquinone Derivatives

| Compound | Excitation | Observed Processes | Reference |

| 1-Alkoxy-9,10-anthraquinones | UV/Visible Light | Intramolecular δ-hydrogen abstraction, oxidative cleavage | Current time information in Bangalore, IN. |

| Sulphonated 9,10-anthraquinones | Nanosecond photolysis | Formation of triplet states (nπ* or ππ*) | nih.gov |

| 1,8-Dihydroxyanthraquinone | Transmission imaging microscopy | Good photostability and recovery | rsc.org |

| Anthraquinone Dyes | UV-Catalyzed Persulfate Oxidation | Degradation via sulfate and hydroxyl radicals | semanticscholar.org |

This table is generated based on data from related anthraquinone derivatives to infer the potential photochemical behavior of this compound.

Thermal Decomposition Pathways and Stability Studies

The thermal stability of this compound is largely determined by the robust anthraquinone core and the stability of the ester linkages. The anthraquinone skeleton itself is thermally stable, with decomposition of the parent 9,10-anthraquinone occurring at high temperatures via sublimation. ufba.br

Studies on various free anthraquinones, including those with a 1,8-dihydroxyanthraquinone skeleton, have shown that the nature and position of substituents significantly affect their thermal properties. researchgate.netakjournals.comakjournals.com The decomposition of these compounds typically occurs at temperatures above 200°C. For this compound, the initial decomposition step is likely to be the cleavage of the ester bonds, leading to the formation of 1,8-dihydroxyanthraquinone and acetic anhydride (B1165640) or ketene (B1206846). This would be followed by the decomposition of the dihydroxyanthraquinone core at higher temperatures.

Table 2: Thermal Decomposition Data for Related Anthraquinone Compounds

| Compound | Decomposition Temperature Range (°C) | Key Observations | Reference |

| 9,10-Anthraquinone | 160-247 | Sublimation | ufba.br |

| Chrysophanol (a 1,8-dihydroxyanthraquinone derivative) | Peak at 281 | Sharp decomposition peak | akjournals.com |

| Emodin (B1671224) (a 1,8-dihydroxyanthraquinone derivative) | Peak at 335 | Sharp decomposition peak | akjournals.com |

| Naphthalene | - | Apparent activation energies for gaseous products determined | rsc.org |

| Anthracene | - | Apparent activation energies for gaseous products determined | rsc.org |

This table presents thermal decomposition data for related compounds to provide context for the expected thermal behavior of this compound.

Rearrangement Reactions and Intermediates

Rearrangement reactions involving the anthraquinone skeleton are less common compared to other transformations but can occur under specific conditions. One notable example is the reductive aza-Claisen rearrangement of 1-(N-allylamino)anthraquinones to 1-amino-2-(prop-2′-enyl)anthraquinones. nih.gov This ufba.brufba.br-sigmatropic rearrangement demonstrates that skeletal modifications of the anthraquinone core are possible.

While there is no direct literature on the rearrangement reactions of this compound, one can speculate on potential pathways based on the reactivity of quinones and related structures. For instance, under certain conditions, quinones can undergo rearrangements involving their carbonyl groups or the aromatic rings. The presence of the acetoxy groups could potentially influence such rearrangements, either by participating in the reaction or by altering the electronic properties of the anthraquinone system.

The study of ortho-quinones has revealed that they are highly reactive intermediates that can undergo various reactions, including rearrangements. nih.govwur.nl Although this compound is a para-quinone derivative, the general reactivity principles of quinones suggest that the formation of reactive intermediates that could lead to rearrangements is a possibility, particularly under photochemical or high-energy conditions. However, this remains a speculative area with limited experimental evidence for this specific compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1,8-Diacetoxyanthraquinone in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Beyond simple one-dimensional (1D) spectra, a variety of advanced 2D NMR pulse sequences are indispensable for unambiguously assigning the complex spectral data of this compound. These experiments correlate nuclear spins through chemical bonds or through space, resolving spectral overlap and confirming the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling between protons within the aromatic rings, helping to establish the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This is crucial for assigning the ¹³C signals of the protonated aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment maps connections between protons and carbons separated by two or three bonds. HMBC is vital for identifying the quaternary (non-protonated) carbons, such as the carbonyl carbons of the anthraquinone (B42736) core and the acetate (B1210297) groups, by observing their correlations to nearby protons. For instance, the protons of the methyl groups in the acetate moieties would show a correlation to the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. NOESY can be used to confirm the spatial proximity of the acetate groups to specific protons on the anthraquinone backbone.

Newer pulse sequences, such as DIFN (Differentiation by N pulses), can be used in combination with established sequences like CPMG to enhance spectral contrast and provide more reliable data by being less sensitive to experimental imperfections. nih.gov

Table 1: Application of 2D NMR Experiments for this compound

| Experiment | Type of Information | Specific Application for this compound |

|---|---|---|

| COSY | ¹H-¹H scalar coupling | Establishing connectivity of aromatic protons on the rings. |

| HSQC | ¹H-¹³C one-bond correlation | Assigning aromatic CH carbons. |

| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Assigning quaternary carbons (e.g., C=O groups, substituted aromatic carbons). |

| NOESY | ¹H-¹H spatial proximity | Confirming through-space relationships between acetate groups and the anthraquinone core. |

The assignment of NMR spectra can be significantly accelerated and validated through computational methods. nih.gov Recent advancements in deep learning and quantum mechanics have produced powerful tools for predicting ¹H and ¹³C chemical shifts with high accuracy. mdpi.comnyu.edu

Density Functional Theory (DFT): DFT calculations, often using the gauge-including atomic orbital (GIAO) method, can predict the magnetic shielding tensors of nuclei based on the molecule's optimized 3D structure. nyu.edu These shielding values are then converted into chemical shifts, providing a theoretical spectrum that can be compared with experimental data.

Graph Neural Networks (GNNs): Machine learning models, particularly GNNs, have emerged as a rapid and accurate alternative. biorxiv.org These models are trained on vast databases of known molecular structures and their experimentally measured NMR spectra. mdpi.comnyu.eduarxiv.org By representing the molecule as a graph of atoms and bonds, GNNs can predict chemical shifts with mean absolute errors often below 0.2 ppm for ¹H nuclei. arxiv.org

For this compound, these computational approaches can generate a full list of predicted ¹H and ¹³C chemical shifts, aiding researchers in the initial assignment of complex and overlapping signals in the experimental spectrum.

Table 2: Hypothetical Computationally Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift Range (ppm) | Assignment Notes |

|---|---|---|

| Aromatic Protons (H) | 7.0 - 8.5 | Specific shifts depend on position relative to carbonyl and acetoxy groups. |

| Acetate Methyl Protons (H) | 2.2 - 2.6 | Protons of the -OCOCH₃ groups. |

| Quinone Carbonyl Carbons (C) | 180 - 185 | Carbons of the C=O groups in the central ring. |

| Ester Carbonyl Carbons (C) | 168 - 172 | Carbons of the C=O groups in the acetate substituents. |

| Aromatic Carbons (C) | 115 - 155 | Includes both protonated and quaternary aromatic carbons. |

| Acetate Methyl Carbons (C) | 20 - 25 | Carbons of the -OCOCH₃ groups. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. For this compound, HRMS is used to confirm its molecular formula, C₁₈H₁₂O₆. The experimentally measured monoisotopic mass of the molecular ion is compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. epa.gov This capability allows differentiation from other compounds that may have the same nominal mass but a different elemental formula.

Table 3: High-Resolution Mass Data for Molecular Formula Confirmation of this compound (C₁₈H₁₂O₆)

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Comment |

|---|---|---|---|

| C₁₈H₁₂O₆ | 324 | 324.063388 | Target Compound |

| C₁₉H₁₆O₅ | 324 | 324.099774 | Potential isobar with a different formula. |

| C₁₇H₈O₇ | 324 | 324.027003 | Potential isobar with a different formula. |

In mass spectrometry, particularly when using techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion can be induced to fragment into smaller, characteristic ions. wikipedia.orgnih.gov The analysis of these fragmentation patterns provides valuable structural information. The structure of this compound suggests several predictable fragmentation pathways. libretexts.orgyoutube.com The most likely initial fragmentations involve the acetate groups, which are good leaving groups.

A primary fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O) from an acetate group, resulting in a hydroxyl group on the anthraquinone core. A subsequent loss of a second ketene molecule would yield the dihydroxyanthraquinone ion. Another common pathway is the homolytic cleavage of the acetyl group, leading to the loss of an acetyl radical (•COCH₃).

Table 4: Predicted Key Gaseous Ion Fragments of this compound

| m/z (approx.) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 324 | [M]⁺• (Molecular Ion) | Parent molecule ionized. |

| 282 | [M - CH₂CO]⁺• | Loss of one ketene molecule. |

| 240 | [M - 2(CH₂CO)]⁺• | Loss of two ketene molecules, yielding 1,8-dihydroxyanthraquinone ion. |

| 281 | [M - •COCH₃]⁺ | Loss of an acetyl radical. |

| 253 | [M - •COCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the quinone ring. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups. Theoretical calculations, often using DFT, can be employed to predict and help assign the vibrational frequencies of complex molecules. nih.gov For this compound, the key vibrational modes are associated with its carbonyl groups and the aromatic system.

Carbonyl (C=O) Stretching: The molecule contains two types of carbonyl groups: the quinone carbonyls and the ester carbonyls of the acetate groups. These will give rise to strong absorption bands in the IR spectrum, typically in the range of 1650-1780 cm⁻¹. The quinone C=O stretch is expected around 1670 cm⁻¹, while the ester C=O stretch will appear at a higher frequency, likely around 1770 cm⁻¹, due to the electron-withdrawing nature of the attached oxygen.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester groups will produce strong bands in the 1100-1300 cm⁻¹ region.

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |

| Aliphatic C-H Stretch | 2900 - 3000 | Acetate Methyl Group |

| Ester C=O Stretch | 1760 - 1780 | Acetate Group |

| Quinone C=O Stretch | 1660 - 1680 | Anthraquinone Core |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Rings |

| Ester C-O Stretch | 1100 - 1300 | Acetate Group |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. psu.edu These transitions provide information about the electronic structure, conjugation, and chromophores present.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions, which corresponds to the excitation of valence electrons to higher energy orbitals. researchgate.net In organic molecules, the most common transitions are from π bonding orbitals and n non-bonding orbitals to π* antibonding orbitals. psu.eduresearchgate.net

The UV-Vis spectrum of this compound is defined by its chromophore, the anthraquinone core. The parent 9,10-anthraquinone exhibits characteristic absorption bands in the UV region. nist.gov The introduction of two acetoxy groups at the 1 and 8 positions acts as an auxochromic substitution, modifying the absorption profile. These groups can influence the electronic transitions through both inductive and resonance effects.

The spectrum is expected to show intense bands corresponding to π → π* transitions associated with the conjugated aromatic system. A lower intensity band, corresponding to the formally forbidden n → π* transition of the carbonyl groups' non-bonding electrons, is also anticipated. This n → π* band is often observed as a shoulder on the longer-wavelength side of the more intense π → π* bands and is characteristic of quinone derivatives. psu.edu Studies on related molecules like 1,8-dihydroxy-9,10-anthraquinone show a characteristic intramolecular charge transfer (CT) band in the visible region, which is responsible for their color. psu.edu A similar, though likely shifted, band could be expected for the diacetoxy derivative.

Table 2: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~250-280 nm | High | π → π* |

| ~320-340 nm | Medium | π → π* |

Note: The positions and intensities of absorption maxima are highly dependent on the solvent used.

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, investigates the light emitted by a substance after it has absorbed photons. Fluorescence is the rapid emission of light from a singlet excited state, while phosphorescence is a much slower emission from a triplet excited state. The technique provides information on the electronic structure of the excited state and can be used to study molecular interactions and environments. researchgate.net

Many anthraquinone derivatives are known to be fluorescent. The photophysical properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity. researchgate.net The fluorescence of a molecule is often a mirror image of its longest-wavelength absorption band.

For this compound, excitation at a wavelength corresponding to one of its absorption bands could lead to fluorescent emission at a longer wavelength (a Stokes shift). The nature of the acetate substituents would influence the energy of the excited state and thus the characteristics of the emitted light. The study of its fluorescence behavior could reveal details about its excited-state dynamics. For instance, studies on the binding of the related compound 1,8-anilinonaphthalene sulfonate (ANS) utilize changes in its fluorescence properties to probe its environment. nih.gov While specific experimental fluorescence data for this compound are not readily documented, its potential as a fluorescent compound is significant based on the behavior of analogous structures.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. When a beam of X-rays strikes a crystal, it is diffracted into a unique pattern of spots. The analysis of the positions and intensities of these diffracted spots allows for the calculation of a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high precision. wikipedia.org

A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. This includes:

Precise bond lengths, bond angles, and torsion angles.

The planarity of the anthraquinone ring system.

The conformation and orientation of the two acetate substituent groups relative to the aromatic core.

The arrangement of molecules in the crystal lattice (crystal packing).

The nature and geometry of any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which stabilize the crystal structure.

While the crystal structure for this compound is not publicly available in the searched literature, the structures of numerous other anthraquinone derivatives have been successfully determined, demonstrating the utility of this technique for this class of compounds. nih.gov Such an analysis would be the gold standard for confirming the molecule's connectivity and stereochemistry in the solid state.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 9,10-anthraquinone |

| 1,8-dichloro-9,10-anthracenedione |

| 1,8-dihydroxy-9,10-anthraquinone |

| Anthracene-9-carboxylic acid |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules like 1,8-Diacetoxyanthraquinone. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties, providing a detailed picture of electron distribution and its implications for chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich anthraquinone (B42736) core, while the LUMO is distributed across the quinone moiety. The presence of the electron-withdrawing acetyl groups at the 1 and 8 positions is expected to lower the energy of both the HOMO and LUMO compared to the parent anthraquinone molecule. This, in turn, influences the HOMO-LUMO gap and, consequently, the molecule's reactivity profile.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap | 3.64 |

Note: The data in this table is illustrative and based on typical values for similar anthraquinone derivatives calculated using DFT at the B3LYP/6-31G(d) level of theory.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of high electron density and negative potential, which are prone to electrophilic attack. Conversely, blue regions signify areas of low electron density and positive potential, indicating sites for nucleophilic attack.

In the case of this compound, the MEP map would reveal the electronegative oxygen atoms of the carbonyl and ester groups as regions of high negative potential (red), making them likely sites for interaction with electrophiles. The hydrogen atoms and the carbon atoms of the anthraquinone ring would exhibit a more positive potential (blue or green), suggesting their susceptibility to nucleophilic attack.

Global Reactivity Descriptors

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies a molecule's polarizability. Higher softness corresponds to higher reactivity.

Electrophilicity (ω) quantifies a molecule's ability to accept electrons. It is a function of the chemical potential and hardness.

These descriptors offer a concise summary of the reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 1.82 eV |

| Chemical Softness (S) | 0.55 eV⁻¹ |

| Electrophilicity (ω) | 3.45 eV |

Note: The data in this table is illustrative and derived from the HOMO-LUMO energies presented in Table 1.

Ab Initio Methods in Anthraquinone Derivative Modeling

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide highly accurate descriptions of molecular systems. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for systems where DFT may not be sufficiently accurate. In the context of this compound, ab initio calculations can be employed to obtain a highly accurate geometry and to validate the results obtained from DFT methods, ensuring the reliability of the predicted electronic properties.

Prediction of Spectroscopic Parameters via Quantum Chemical Approaches

Quantum chemical methods are instrumental in predicting various spectroscopic parameters, which can be directly compared with experimental data. For this compound, these methods can be used to calculate:

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help to interpret experimental UV-Vis spectra and assign the observed absorption bands to specific electronic transitions, often related to the HOMO-LUMO gap.

Infrared (IR) and Raman Spectra: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the stretching and bending of different chemical bonds within this compound.

Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These predictions are highly sensitive to the electronic environment of each nucleus and can be used to confirm the molecular structure and to understand the effects of the diacetoxy substituents on the chemical shifts of the anthraquinone core.

Structure Activity Relationship Sar Studies of 1,8 Diacetoxyanthraquinone Derivatives

Molecular Mechanisms of Biological Responses at the Cellular and Subcellular Level

The biological effects of 1,8-diacetoxyanthraquinone derivatives, primarily through their active metabolite rhein (B1680588), are exerted via multiple molecular mechanisms at the cellular and subcellular levels. A key mechanism is the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β), which plays a central role in the inflammatory processes associated with conditions like osteoarthritis.

Research has demonstrated that diacerein (B1670377), a prominent derivative, and its active metabolite rhein, can modulate the expression of enzymes involved in cartilage degradation. Specifically, they down-regulate the production of pro-matrix metalloproteinases (pro-MMPs) such as MMP-1, MMP-3, MMP-9, and MMP-13, while simultaneously up-regulating the synthesis of their natural inhibitor, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1). This dual action helps to shift the balance from cartilage breakdown towards cartilage preservation.

Furthermore, these derivatives have been shown to influence critical cell signaling pathways. Studies on nervous system cancer models have indicated that 1,8-dihydroxyanthraquinone derivatives like emodin (B1671224) and rhein can induce apoptosis and necrosis in cancer cells. They are capable of intercalating into DNA, which disrupts DNA transcription and replication, and can alter the levels of reactive oxygen species (ROS), leading to oxidative stress within tumor cells. These compounds can also modulate oncogenic signaling pathways such as MAPK and PI3K/Akt, which are vital for the proliferation and survival of cancer cells. In chondrosarcoma cells, diacerein has been observed to cause cell cycle arrest at the G2/M checkpoint by downregulating cyclin B1/CDK1 and CDK2.

Table 1: Molecular Mechanisms of this compound Derivatives

| Derivative/Metabolite | Target/Process | Effect | Cellular/Subcellular Impact |

|---|---|---|---|

| Diacerein/Rhein | Interleukin-1β (IL-1β) | Inhibition of production and activity | Reduces inflammation |

| Rhein | Matrix Metalloproteinases (MMPs) | Down-regulates expression of pro-MMPs (MMP-1, -3, -9, -13) | Inhibits cartilage degradation |

| Rhein | Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | Up-regulates production | Promotes cartilage protection |

| Diacerein | Cell Cycle (G2/M Checkpoint) | Arrest via cyclin B1/CDK1/CDK2 downregulation | Retards growth of chondrosarcoma cells |

| Emodin, Rhein | Apoptosis/Necrosis | Induction in cancer cells | Promotes cancer cell death |

| Emodin, Rhein | DNA | Intercalation | Disrupts replication and transcription |

Molecular Docking and Ligand-Target Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between this compound derivatives and their protein targets at the atomic level.

Docking studies have been employed to elucidate the binding modes of anthraquinone (B42736) derivatives with various biological targets. For instance, in the context of cancer, molecular docking has been used to study the interaction of anthraquinones with key proteins. A study on metabolites from Rubia tinctorum, which include anthraquinones like alizarin, performed docking against several cancer-related targets. The results showed that these compounds could effectively bind to the active sites of proteins such as B-cell lymphoma 2 (BCL2), Nuclear SET domain-containing protein 2 (NSD2), and Estrogen Receptor 2 (ESR2). The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site.

For example, docking studies of anthragallol, a trihydroxyanthraquinone, revealed strong interactions with the active sites of Phospholipase C Gamma 1 (PLCG1) and Cytochrome P450 1B1 (CYP1B1). Similarly, alizarin, another anthraquinone derivative, showed low binding energy and stable interactions with BCL2. These computational predictions provide a structural basis for the observed biological activities and guide the design of derivatives with enhanced affinity and selectivity for their targets. The specific interactions identified through docking, such as hydrogen bonds with particular amino acid residues or hydrophobic contacts, are critical for the ligand's inhibitory potential.

Table 2: Representative Molecular Docking Interactions of Anthraquinone Derivatives

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Alizarin | BCL2 | Low | (Not specified in source) |

| Acacetin | NSD2 | Low | (Not specified in source) |

| Anthragallol | PLCG1, CYP1B1, ESR2 | Most Stabilized Interaction | (Not specified in source) |

| HNS10 (Chalcone Derivative) | Estrogen Receptor α (ERα) | -12.33 | Leu346, Thr347, Glu353, Arg394 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are developed using statistical methods like multiple linear regression (MLR) to establish a correlation between physicochemical descriptors of the molecules and their observed activities. QSAR is a powerful tool in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the available literature, the principles and applications of QSAR have been widely demonstrated for other structurally related compounds and therapeutic targets. For example, QSAR studies on flavonoid derivatives as inhibitors of the ATP-binding cassette transporter G2 (ABCG2) have identified key structural features that govern inhibitory potency. A model developed using a genetic algorithm coupled with MLR successfully predicted the ABCG2 inhibition of flavonoids based on descriptors representing their structural elements.

The development of a robust QSAR model involves several steps: compiling a dataset of compounds with measured biological activity, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), selecting the most relevant descriptors, generating a mathematical model, and validating the model's predictive power. For anthraquinone derivatives, relevant descriptors might include parameters related to the planarity of the ring system, the nature and position of substituents, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The resulting QSAR equation can provide valuable insights into which structural modifications are likely to enhance the desired biological effect.

Table 3: General Scheme of a QSAR Model Development

| Step | Description | Example |

|---|---|---|

| 1. Data Set Compilation | A series of compounds with experimentally determined biological activity (e.g., IC50). | A set of 25 flavonoid derivatives with measured ABCG2 inhibition. |

| 2. Descriptor Calculation | Calculation of molecular descriptors (e.g., topological, electronic, constitutional). | Descriptors like molecular weight, logP, number of hydrogen bond donors/acceptors. |

| 3. Model Generation | Using statistical methods (e.g., MLR, PLS) to build a mathematical model. | ŷ = b0 + b1D1 + b2D2 + ... (where ŷ is predicted activity, D are descriptors). |

Network Pharmacology Approaches for Mechanism Elucidation

Network pharmacology is an emerging discipline that aims to understand the effects of drugs from a network perspective, moving from the "one target, one drug" paradigm to a "network target, multi-component" approach. This is particularly relevant for natural products and their derivatives, which often act on multiple targets simultaneously.

For anthraquinone derivatives, network pharmacology can be used to construct and analyze compound-target-disease networks, providing a holistic view of their mechanism of action. An integrated study on the metabolites of Rubia tinctorum, rich in anthraquinones, successfully used this approach to identify key targets and pathways involved in their anticancer effects.

The process begins with identifying the active compounds and their potential protein targets from various databases. These targets are then mapped onto protein-protein interaction (PPI) networks and pathway databases (like KEGG) to identify key signaling pathways and biological processes that are modulated by the compounds. The analysis for Rubia tinctorum metabolites identified several cancer-linked target genes, including PLCG1, BCL2, CYP1B1, NSD2, and ESR2. The most significantly enriched pathways were found to be metabolic pathways, pathways in cancer, and apoptosis. This systems-level analysis helps to unravel the complex mechanisms underlying the therapeutic effects of this compound derivatives and can reveal novel therapeutic targets and potential synergistic effects.

Table 4: Network Pharmacology Analysis of Anthraquinone-Rich Plant Metabolites

| Analysis Step | Findings/Output |

|---|---|

| Hit Compound Identification | Acacetin, Alizarin, Anthragallol, 2-hydroxyanthraquinone, Xanthopurpurin |

| Enriched Target Gene Identification | PLCG1, BCL2, CYP1B1, NSD2, ESR2 |

| Enriched Pathway Identification | Metabolic pathways, Pathways in cancer, Apoptosis |

Design Principles for Modulating Molecular Interactions with Biological Targets

The culmination of SAR, molecular docking, QSAR, and network pharmacology studies is the establishment of clear design principles for creating new derivatives with optimized biological activity. These principles provide a rational framework for medicinal chemists to modify the core structure of this compound to enhance its interaction with specific biological targets.

Several key design principles can be inferred from studies on anthraquinones and related polycyclic aromatic compounds:

Planarity and Aromaticity : The planar, aromatic anthraquinone core is a critical feature, likely facilitating intercalation into DNA and enabling π-π stacking interactions within protein binding pockets. Maintaining this planarity is often essential for activity.

Hydroxylation and Acetoxylation Pattern : The number and position of hydroxyl and acetyl groups significantly influence activity. The 1,8-disubstitution pattern is a common motif in biologically active anthraquinones. SAR studies on flavonoids have shown that the presence or absence of hydroxyl groups at specific positions can dramatically increase or decrease inhibitory potency against targets like ABCG2.

Addition of Specific Functional Groups : Introducing specific functional groups can create new interactions with the target protein. For example, adding hydrogen bond donors or acceptors can form new hydrogen bonds, while introducing hydrophobic moieties can enhance binding through hydrophobic interactions. C-isoprenylation at certain positions on flavonoids was found to have a positive effect on ABCG2 inhibition.

By systematically applying these principles, it is possible to design novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

Table 5: Design Principles for Anthraquinone Derivatives

| Structural Feature/Modification | Principle | Desired Outcome |

|---|---|---|

| Maintain Anthraquinone Core | Planarity facilitates binding to flat regions of targets (e.g., DNA intercalation). | Enhanced binding affinity |

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary and widely utilized technique for the analysis of 1,8-Diacetoxyanthraquinone. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach, offering excellent separation and quantification capabilities.

Optimization of Chromatographic Conditions for Purity and Quantification

The development of a successful HPLC method hinges on the meticulous optimization of several key chromatographic parameters to achieve adequate separation from impurities and degradation products. These parameters include the stationary phase (column), mobile phase composition, flow rate, and pH of the mobile phase.

Several studies have detailed the optimization of these conditions. For instance, isocratic separation, a technique where the mobile phase composition remains constant throughout the run, has been successfully employed. nih.govnih.gov Common stationary phases include C8 and C18 columns, which provide the necessary hydrophobicity for retaining and separating this compound. nih.govajrconline.org

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govsphinxsai.com The pH of the aqueous buffer is a critical factor influencing the retention time and peak shape of the analyte. For this compound, acidic pH values, often adjusted with phosphoric acid or as part of a buffer system like ammonium (B1175870) acetate (B1210297), are frequently used. nih.goveurasianjournals.com The flow rate is generally maintained around 1.0 mL/min to ensure efficient separation within a reasonable analysis time. nih.govnih.govwisdomlib.org

The following interactive table summarizes various optimized HPLC conditions reported for the analysis of this compound.

Advanced Detection Strategies (e.g., Diode Array Detection, Mass Spectrometric Detection)

To enhance the specificity and sensitivity of detection, advanced detection strategies are often coupled with HPLC.

Diode Array Detection (DAD) , also known as a Photo-Diode Array (PDA) detector, is a powerful tool that provides spectral information across a range of wavelengths simultaneously. nih.gov This capability is invaluable for assessing peak purity and distinguishing the analyte from co-eluting impurities. For this compound, detection is commonly performed at wavelengths around 254 nm or 257 nm, where the compound exhibits significant UV absorbance. nih.govnih.gov The use of a PDA detector allows for the confirmation of the analyte's identity by comparing its UV spectrum with that of a reference standard.

Mass Spectrometric (MS) Detection offers an even higher level of selectivity and sensitivity. When coupled with HPLC (LC-MS), it provides information about the molecular weight of the analyte and its fragments, leading to highly confident identification. While detailed LC-MS methods specifically for this compound are less commonly published in the context of routine quality control, the technique is invaluable for the characterization of degradation products and for metabolism studies. The molecular weight of this compound is 368.05 g/mol , which would be a key parameter in MS detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, its direct analysis by GC-MS is challenging. However, the technique can be employed for the analysis of volatile impurities or degradation products that may be present in the bulk drug. Furthermore, derivatization procedures can be used to convert the non-volatile this compound into a more volatile derivative suitable for GC-MS analysis, although this is not a standard approach for routine quality control.

Capillary Electrophoresis (CE) Applications in Separation Science

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While less common than HPLC for the routine analysis of this compound, CE offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. Its application in the analysis of this compound has been explored, demonstrating its potential as a complementary technique to HPLC for separation and quantification.

Development of Robust and Selective Analytical Procedures

The development of a robust and selective analytical procedure is the ultimate goal of method development and validation. A robust method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. Selectivity, or specificity, is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

Validation studies for this compound analytical methods typically include the evaluation of the following parameters in accordance with ICH guidelines:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For HPLC methods, linearity for this compound has been demonstrated over concentration ranges such as 1-10 µg/mL and 25-150 µg/mL. nih.govsphinxsai.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies, with recoveries for this compound typically being in the range of 99-101%. humanjournals.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For HPLC methods, reported LOD and LOQ values for this compound can be as low as 0.01 µg/mL and 0.05 µg/mL, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small variations in method parameters. This is tested by deliberately varying parameters such as mobile phase composition, pH, and flow rate. sphinxsai.comhumanjournals.com

Specificity/Stability-Indicating Nature: Forced degradation studies are conducted by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to demonstrate that the method can effectively separate the intact drug from its degradation products. nih.govnih.gov

The following interactive table presents typical validation parameters for HPLC methods for this compound.

Materials Science Applications of 1,8 Diacetoxyanthraquinone and Its Derivatives

Integration into Functional Materials and Composites

The integration of 1,8-dihydroxyanthraquinone and its derivatives into functional materials often capitalizes on their optical and electronic properties. These molecules can be incorporated into larger systems to impart specific functionalities such as color, photoactivity, or redox activity.

One area of application is in the development of electro-optical materials. For instance, anthraquinone (B42736) dyes, which can be derived from the 1,8-dihydroxyanthraquinone scaffold, have been used as dopants in polymer-dispersed liquid crystalline (PDLC) films. mdpi.comresearchgate.net These films are of interest for applications such as smart windows and displays. The introduction of dichroic anthraquinone dyes into the PDLC matrix allows for the modulation of light transmission by applying an electric field. The alignment of the dye molecules with the liquid crystals in the "on" and "off" states of the electric field alters the absorption of light, enabling the material to switch between colored and transparent states. mdpi.comresearchgate.net Research on PDLC films doped with various anthraquinone dyes, such as solvent red 111, solvent green 28, and solvent blue 104, has demonstrated the potential for creating electrochromic materials with tunable colors. mdpi.comresearchgate.net The performance of these materials is influenced by the concentration of the dye, which affects parameters like driving voltage and contrast ratio. mdpi.comresearchgate.net

Derivatives of 1,8-dihydroxyanthraquinone have also been explored as components in fluorescent sensors. For example, periodic mesoporous organosilicas (PMOs) functionalized with 1,8-dihydroxyanthraquinone have been synthesized to create chemosensors for the detection of metal ions like Cu2+. acs.org These materials exhibit changes in their fluorescence emission upon binding with the target ion, allowing for sensitive and selective detection. acs.org

The table below summarizes the key findings from a study on electrochromic polymer-dispersed liquid crystalline films doped with anthraquinone dyes.

| Dye | Optimal Doping Concentration (wt%) | Key Performance Characteristics |

| Solvent Red 111 | 0.8 | Influences electro-optical properties |

| Solvent Green 28 | 2.0 | Affects driving voltage and haze |

| Solvent Blue 104 | 0.3 | Impacts electro-optical response |

Applications in Organic Electronics and Optoelectronic Devices

The anthraquinone core is an electron-accepting moiety, which makes its derivatives promising candidates for use in organic electronics, particularly as n-type semiconductors. While specific research on 1,8-diacetoxyanthraquinone in this context is limited, the broader family of anthraquinone-based molecules has been investigated for various optoelectronic applications.

A significant area of research is in the development of electroactive polymers for energy storage systems. A review of anthraquinone-based electroactive polymers highlights their potential due to their redox activity. coventry.ac.uk The quinone groups in the anthraquinone structure can undergo reversible reduction and oxidation, enabling the storage and release of charge. coventry.ac.uk These polymers can be synthesized through various methods, including catalytic synthesis, electropolymerization, and free radical polymerization. coventry.ac.uk They have been studied as potential cathode materials in rechargeable batteries and as components in supercapacitors. coventry.ac.uk

Furthermore, 1,8-dihydroxy-9,10-dihydroanthracene, which can be synthesized from 1,8-dihydroxyanthraquinone, has been identified as a promising intermediate for the synthesis of organic optoelectronic materials. jlu.edu.cn This suggests the potential for converting this compound into building blocks for more complex molecules with tailored electronic properties.

The following table outlines different synthesis techniques for anthraquinone-based electroactive polymers and their relevance to organic electronics.

| Synthesis Technique | Description | Potential Applications |

| Catalytic Synthesis | Utilizes catalysts to facilitate polymerization. | Energy storage systems |

| Electropolymerization | Polymerization is initiated by an electrochemical process. | Capacitors, rechargeable batteries |

| Free Radical Polymerization | Involves the use of free radical initiators to create polymer chains. | Polymer cathodes |

Role in Dye Chemistry and Coloration Science

Historically, the most significant application of anthraquinone derivatives has been in the field of dyes. The anthraquinone structure is a robust chromophore, and the introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, in specific positions (like 1, 4, 5, or 8) can produce a wide range of vibrant and lightfast colors, from red to blue. wikipedia.org this compound is a precursor to 1,8-dihydroxyanthraquinone, a key intermediate in the synthesis of a variety of dyes. who.intnih.govnih.gov

1,8-dihydroxyanthraquinone itself is an orange crystalline powder. nih.gov Its derivatives are used to create disperse dyes, which are suitable for coloring hydrophobic synthetic fibers like polyester. textalks.comgoogle.com For example, the synthesis of N-alkylated derivatives of 4,5-diamino-1,8-dihydroxyanthraquinone has been reported to yield excellent dyes for polyester, producing deep greenish-blue shades with good fastness to light and sublimation. researchgate.net

The synthesis of these dyes often involves the chemical modification of the 1,8-dihydroxyanthraquinone core. For instance, nitration of 1,8-dihydroxyanthraquinone is a step in producing intermediates like 1,8-dihydroxy-4,5-dinitroanthraquinone, which can be further modified to create a range of dyestuffs. researchgate.netchemicalbook.com The development of new synthetic routes, such as cleaner production methods using supercritical carbon dioxide, is an active area of research to reduce the environmental impact of dye manufacturing. textalks.com

The table below provides examples of disperse dyes derived from the 1,8-dihydroxyanthraquinone structure and their applications.

| Dye Derivative | Fiber Type | Color | Noteworthy Properties |

| N-alkylated-4,5-diamino-1,8-dihydroxyanthraquinones | Polyester | Deep greenish-blue | Good fastness to light and sublimation |

| Diamino-dihydroxy anthraquinones | Polyester | Greenish-tinged blue | Good fastness to light |

Development of Novel Polymeric Architectures Incorporating Anthraquinone Moieties

The incorporation of the rigid and planar anthraquinone structure into polymer backbones can lead to materials with enhanced thermal stability, specific optical properties, and redox activity. 1,8-dihydroxyanthraquinone, derived from this compound, can be used as a monomer in polycondensation reactions to create novel polymeric architectures.

One notable example is the synthesis of intrinsically black polyimides (BPIs). acs.org In one study, a multifunctionalized anthraquinone derivative, 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione (4NADA), was synthesized from 1,8-dihydroxyanthraquinone and copolymerized with other monomers to produce a black polyimide film. acs.org This approach avoids the use of carbon black fillers, resulting in a material with retained insulation and thermal properties. acs.org

Another area of research is the development of aromatic copolyesters. 1,8-dihydroxyanthraquinone has been used as a diol monomer in high-temperature polycondensation reactions with diacid chlorides to synthesize copolyesters. sid.ir These polymers exhibit good thermal stability and are soluble in various organic solvents, making them processable for different applications. sid.ir

A patent has also described the synthesis of an anthraquinone-based diamine monomer, 1,8-bis((4-aminophenyl)amino)-9,10-anthrone, from 1,8-dichloroanthraquinone, which is then used to prepare intrinsic magenta polyimides. google.com This demonstrates the versatility of the 1,8-disubstituted anthraquinone framework in creating colored, high-performance polymers.

The table below details examples of polymers incorporating the 1,8-dihydroxyanthraquinone moiety and their key characteristics.

| Polymer Type | Monomer Derived from 1,8-dihydroxyanthraquinone | Key Properties | Potential Applications |

| Intrinsically Black Polyimide | 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione | High thermal stability, good insulation | Advanced electronics, aerospace |

| Aromatic Copolyester | 1,8-dihydroxyanthraquinone | Good thermal stability, soluble in organic solvents | High-performance films and fibers |

| Intrinsic Magenta Polyimide | 1,8-bis((4-aminophenyl)amino)-9,10-anthrone (from related precursor) | Inherent color, thermal and mechanical stability | Microelectronics, displays |

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, including photolysis and hydrolysis, are significant pathways for the transformation of organic compounds in the environment.

Photolysis: Anthraquinone (B42736) and its derivatives are known to undergo photolysis. The core structure of anthraquinone allows for the absorption of sunlight, which can lead to the formation of excited states and subsequent chemical reactions. The direct photolysis half-life of the parent compound, anthraquinone, in aqueous solution is estimated to be very short, around 9 minutes. nih.gov However, the rate of photolysis can be influenced by the presence of other substances in the water that can act as photosensitizers or quenchers. For 1,8-diacetoxyanthraquinone, the acetyl groups may slightly alter the absorption spectrum and the susceptibility to photolytic degradation compared to the parent anthraquinone.

Secondary photolysis products can also be formed during the photoinduced luminescence of 9,10-anthraquinone. acs.org While specific photolytic degradation products of this compound have not been documented, it is plausible that photolysis could lead to the cleavage of the ester linkages and modifications to the aromatic rings.

| Degradation Mechanism | Influencing Factors | Potential Products |

| Photolysis | Light intensity, Wavelength, Presence of sensitizers/quenchers | Cleavage of ester bonds, Modified aromatic rings |

| Hydrolysis | pH, Temperature | 1,8-Dihydroxyanthraquinone, Acetic acid |

Biotransformation and Biodegradation Studies

The biodegradation of anthraquinone-based compounds has been observed in various microorganisms, particularly fungi and bacteria. nih.govresearchgate.net These organisms possess enzymatic systems capable of breaking down the complex aromatic structure of anthraquinones. nih.gov

Fungi, in particular, are known to produce a variety of anthraquinones and possess the metabolic pathways to degrade them. researchgate.netnih.govmdpi.com The biodegradation of anthraquinone dyes by fungi like Aspergillus flavus has been studied, demonstrating significant removal of color and chemical oxygen demand (COD). nih.gov Bacteria present in activated sludge and groundwater have also been shown to degrade anthraquinone. nih.gov

| Organism Type | Degradation Capability | Relevant Enzymes |

| Fungi (e.g., Aspergillus, Aleurodiscus) | Degradation of anthraquinone core, Biotransformation of hydroxylated derivatives | P450 monooxygenases, Baeyer-Villiger oxidases, Laccases, Peroxidases |

| Bacteria (e.g., activated sludge communities) | Degradation of anthraquinone | Oxidoreductases |

Identification and Characterization of Environmental Degradation Products

The identification of degradation products is crucial for understanding the complete environmental fate of a compound. For anthraquinone dyes, several degradation products have been identified in studies using microorganisms.

In the biodegradation of the anthraquinone dye Drimarene blue K2RL by Aspergillus flavus, the following degradation products were identified through HPLC and LC-MS analysis:

Phthalic acid

Benzoic acid

1,4-dihydroxyanthraquinone

2,3-dihydro-9,10-dihydroxy-1,4-anthracenedione (B96049)

Catechol nih.gov

These products indicate that the biodegradation process involves the breakdown of the anthraquinone ring system into smaller, simpler aromatic compounds. For this compound, the initial degradation product via hydrolysis would be 1,8-dihydroxyanthraquinone. Subsequent microbial action could lead to ring cleavage and the formation of similar smaller aromatic acids and phenols.

| Parent Compound | Degradation Method | Identified Products |

| Drimarene blue K2RL (anthraquinone dye) | Biodegradation by Aspergillus flavus | Phthalic acid, Benzoic acid, 1,4-dihydroxyanthraquinone, 2,3-dihydro-9,10-dihydroxy-1,4-anthracenedione, Catechol nih.gov |

| 1,8-Dihydroxyanthraquinone | Biotransformation by Aleurodiscus mirabilis | Peniphenone nih.gov |

Assessment of Environmental Persistence and Transport

The environmental persistence and transport of a chemical are determined by its physical-chemical properties and its susceptibility to degradation. Anthraquinone itself is considered to be ubiquitous in the environment and can be found in air, water, and soil. nih.gov

Persistence: The persistence of this compound in the environment will depend on the rates of its abiotic and biotic degradation. While the parent anthraquinone can be degraded by microorganisms, its reinforced structure can make it resistant to natural degradation. nih.gov The acetyl groups of this compound are expected to be susceptible to hydrolysis, which would be a key step in reducing its persistence. A study on the ready biodegradability of anthraquinone in a Closed Bottle Test showed 62.0% degradation over 28 days, indicating that it is biodegradable but may not meet the criteria for being "readily biodegradable" under strict testing conditions. europa.eu

Transport: The transport of this compound in the environment is influenced by its solubility and partitioning behavior. Anthraquinone has low water solubility and a high affinity for organic carbon, suggesting it will tend to adsorb to soil and sediment. nih.gov This would limit its mobility in aquatic systems. However, anthraquinone has been detected in the atmosphere and can be subject to long-range transport in both the vapor and particulate phases. nih.govnih.gov The addition of acetoxy groups to the anthraquinone structure may slightly increase its water solubility and alter its partitioning coefficients, potentially affecting its transport in soil and water.

| Environmental Compartment | Expected Behavior of Anthraquinone Derivatives |

| Soil | Likely to be slightly mobile to immobile due to adsorption to organic matter. nih.gov |

| Water | Limited mobility due to low solubility and adsorption to sediment. Subject to photolysis and hydrolysis. |

| Air | Can be transported in both vapor and particulate phases, with deposition being a potential source of contamination. nih.govnih.gov |

Future Research Directions and Emerging Trends

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The traditional synthesis of 1,8-diacetoxyanthraquinone involves the acetylation of 1,8-dihydroxyanthraquinone. Modern synthetic chemistry is progressively moving away from harsh reagents and solvents towards more environmentally benign alternatives.

Catalyst-Free Acetylation: Research into related compounds has demonstrated the potential for highly regioselective acetylation of primary hydroxyl groups using simply aqueous or anhydrous acetic acid at elevated temperatures. nih.govnih.gov This approach avoids complex, costly, and time-consuming protection/deprotection steps and eliminates the need for toxic catalysts. nih.govnih.gov For the synthesis of this compound from its dihydroxy precursor, such catalyst-free methods represent a promising green alternative to traditional acid-catalyzed reactions.

Greener Approaches Inspired by Diacerein (B1670377) Synthesis: Diacerein, a closely related and commercially significant derivative (1,8-diacetoxy-3-carboxyanthraquinone), is also prepared through acetylation. Greener synthetic routes for diacerein have been developed to avoid toxic and environmentally unfriendly reagents like hexavalent chromium compounds. indiandrugsonline.orgresearchgate.net These improved methods often focus on reducing the use of hazardous oxidants and solvents, thereby lowering production costs and environmental impact. google.com Such methodologies, which include using alternative acylation reagents like acetyl methanesulfonate (B1217627) to avoid controlled substances like acetic anhydride (B1165640), can be adapted for the sustainable production of this compound. google.com

Solvent-Free and Nanocatalyst-Based Methods: For related heterocyclic syntheses, such as for 1,8-dioxo-octahydroxanthenes, solvent-free approaches utilizing mechanochemical energy (grinding) or reusable solid acid and nanocatalysts have proven effective. nih.govgrowingscience.comresearchgate.net These methods offer advantages like high yields, simple work-up procedures, and the ability to recycle the catalyst, pointing towards future strategies for the clean synthesis of anthraquinone (B42736) derivatives. nih.govrsc.org

Synergistic Application of Computational and Experimental Techniques for Mechanistic Insights

The integration of high-level computational modeling with advanced experimental techniques is providing unprecedented insight into the fundamental properties and behaviors of anthraquinone derivatives.

Probing Excited-State Dynamics: A prime example is the study of 1,8-dihydroxyanthraquinone, the precursor to this compound. Researchers have combined picosecond time-resolved fluorescence spectroscopy in a supersonic jet with ab initio calculations (including HF, B3LYP, CIS, and TDDFT methods). acs.org This synergistic approach allowed for the detailed investigation of intramolecular hydrogen bonding and the nature of the excited state potential energy surface. The study confirmed that 1,8-dihydroxyanthraquinone possesses a double-minimum S1 potential, where fluorescence bands originate from either the 9,10-quinone well or a proton-transferred 1,10-quinone well, depending on the excitation energy. acs.org

Understanding DNA Intercalation: For derivatives like 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione, a combination of experimental techniques (spectroscopy, thermal denaturation) and computer graphics simulation has been used to analyze its interaction with DNA. google.com These studies confirm an intercalative binding mode and allow for the modeling of the minimum energy arrangement of the drug within the DNA intercalation site. google.com

Predicting Molecular Properties: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are increasingly used to predict the molecular geometry, vibrational frequencies, and chemical shift values of anthraquinone-related structures, showing good agreement with experimental X-ray and NMR data. nih.govepo.org These computational tools are invaluable for interpreting experimental results and for the rational design of new derivatives with specific electronic and binding properties.

Exploration of Novel Molecular Interaction Modalities

Understanding how this compound and its analogs interact with biological macromolecules is crucial for developing new therapeutic agents. Research is moving beyond simple binding assays to elucidate the specific forces and conformations that govern these interactions.

DNA Groove Binding: Studies on 1,8-dihydroxyanthraquinone using ethidium (B1194527) bromide as a fluorescence probe have shown that its primary mode of interaction with DNA is through groove binding, rather than classical intercalation. nih.gov The binding constants for this interaction have been quantified, providing a measure of the affinity between the small molecule and the DNA helix. nih.gov

Protein Interactions: The biological activity of many drugs is determined by their binding to proteins. For highly protein-bound drugs, interactions can significantly affect their availability and efficacy. nih.gov In vitro studies of protein binding, often involving techniques to measure the free versus bound concentration of a drug, are essential. nih.gov For this compound and its derivatives, future research will likely focus on identifying specific protein targets and characterizing the binding interactions through methods like X-ray crystallography, NMR, and molecular docking to understand their mechanism of action at a molecular level.

Interdisciplinary Research at the Interface of Anthraquinone Chemistry, Materials Science, and Biological Systems

The unique photochemical and electronic properties of the anthraquinone core are being leveraged in interdisciplinary research that merges chemistry, materials science, and biology.